molecular formula C28H18Cl2F3N5O5 B11515410 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11515410
M. Wt: 632.4 g/mol
InChI Key: JXRBDERMXFRPKP-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorinating agents, nitro compounds, and various catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the nitro group or other reducible functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzamide: A simpler compound with similar functional groups but lacking the pyrazolo[1,5-a]pyrimidine ring.

    4’-chloro-3’-nitrooctadecananilide: Another compound with a nitro group and chlorinated aromatic ring, but with a different overall structure.

Uniqueness

3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups and the presence of the pyrazolo[1,5-a]pyrimidine ring. This structure provides distinct chemical properties and potential biological activities that set it apart from similar compounds.

Properties

Molecular Formula

C28H18Cl2F3N5O5

Molecular Weight

632.4 g/mol

IUPAC Name

3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C28H18Cl2F3N5O5/c1-14-9-19(7-8-21(14)29)43-20-11-16(10-17(12-20)38(40)41)34-27(39)25-24(30)26-35-22(15-3-5-18(42-2)6-4-15)13-23(28(31,32)33)37(26)36-25/h3-13H,1-2H3,(H,34,39)

InChI Key

JXRBDERMXFRPKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)OC)C(F)(F)F)Cl

Origin of Product

United States

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